N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-20(17-9-5-4-6-10-17)16(2)24(23-15)14-13-22-21(25)18-11-7-8-12-19(18)26-3/h4-12H,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRVDAEFMAYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the benzamide moiety can be attached via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or benzamides.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound belongs to the pyrazole family, which is known for its diverse biological properties. Pyrazole derivatives have been extensively studied for their potential as anti-inflammatory and anticancer agents. The unique structural features of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide enhance its interaction with biological targets.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer) cells, showcasing its potential as a therapeutic agent in oncology .
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that this compound could be explored further for its anticancer potential.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research shows that related pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammation processes .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds
| Compound | COX Inhibition (%) |
|---|---|
| Compound D | 54 |
| Compound E | 68 |
These results indicate a promising application in treating inflammatory diseases.
Antimicrobial Applications
This compound may also exhibit antimicrobial properties. Pyrazole derivatives have been reported to show significant activity against various pathogens.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound F | E. coli | 30 |
| Compound G | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
The above data suggests that this compound could be developed into an effective antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:
Case Study 1: Synthesis and Antitumor Evaluation
A study focused on the ultrasonic-assisted synthesis of pyrazole derivatives and their antitumor evaluation found that certain derivatives exhibited significant growth inhibition in cancer cell lines . This highlights the potential for developing new cancer therapies based on pyrazole structures.
Case Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens, revealing substantial inhibitory effects. Such findings support the exploration of this compound as a candidate for further development in infectious disease treatment.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with derivatives listed in a 2017 patent (), which highlights benzamide-based molecules with heterocyclic and thioether substituents for applications in oncology, virology, and thrombosis. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazole core distinguishes it from pyridine (Compound 15), isoxazole (Compound 20), and oxadiazole (Compounds 45, 50) analogs. Pyrazoles are known for hydrogen-bonding capabilities, which may enhance target binding compared to electron-deficient heterocycles like oxadiazoles.
Thioether Modifications :
- The methylthio group in the target compound is smaller and less sterically hindered than the thienylmethylthio groups in Compounds 15 and 54. This may influence membrane permeability and metabolic stability.
- Compounds 45 and 50 employ oxadiazole-methylthio groups, which could confer resistance to oxidative degradation compared to simpler thioethers.
Biological Implications :
- The patent () broadly associates these derivatives with anticancer, antiviral, and antiplatelet activities. The target compound’s pyrazole-ethyl-benzamide scaffold may share kinase-inhibitory properties with pyridine-based analogs (e.g., imatinib-like profiles), though direct pharmacological data are absent.
- Thienylmethylthio groups (Compounds 15, 55) are linked to enhanced antiviral potency, possibly due to hydrophobic interactions with viral proteases .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.43 g/mol. The compound features a pyrazole ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the methylthio group enhances its solubility and potential for biological interactions.
Biological Activities
Antimicrobial Activity
Research indicates that similar compounds within the thiadiazole and pyrazole classes exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with structural similarities have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess comparable antimicrobial properties.
Anti-inflammatory Effects
The compound has demonstrated potential in inhibiting specific enzymes linked to inflammatory responses. Studies suggest that derivatives of pyrazole can modulate pathways associated with inflammation, providing therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Anticancer | Modulation of autophagy and mTORC1 |
Case Study 1: Anticancer Properties
A study on related pyrazole derivatives indicated that they could reduce mTORC1 activity and increase autophagy in cancer cell lines. The compounds tested showed submicromolar antiproliferative activity against MIA PaCa-2 cells, suggesting that this compound may also exhibit similar anticancer properties through autophagy modulation .
Case Study 2: Structure–Activity Relationship (SAR)
Preliminary SAR studies have been conducted on related compounds to understand the influence of various substitutions on biological activity. These studies highlight the importance of specific functional groups in enhancing the efficacy of pyrazole derivatives against targeted diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyrazole Ring : The initial step often includes the condensation of hydrazine with diketones or other suitable precursors.
- Introduction of Substituents : Alkylation reactions are used to introduce the dimethyl and phenyl groups onto the pyrazole ring.
- Amidation Reaction : The resulting intermediate is then reacted with methylthio-containing acids to form the final amide product.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a pyrazole-ethylamine intermediate with a substituted benzamide. Key steps include:
- Nucleophilic substitution : Reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with a bromoethylamine to form the ethylamine intermediate .
- Amide bond formation : Using coupling agents (e.g., EDC/HOBt) to link the pyrazole-ethylamine with 2-(methylthio)benzoyl chloride .
Optimization focuses on:- Temperature : Maintaining 0–5°C during coupling to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
- Catalysts : Triethylamine as a base improves reaction rates .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is preferred for small-molecule crystallography due to its robust handling of disorder and hydrogen bonding networks .
Key parameters:
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- Mass spectrometry (HRMS) : Exact mass calculated for C₂₂H₂₄N₃OS⁺: 394.1584; observed: 394.1586 (Δ < 2 ppm) .
- FT-IR : Stretching bands at 1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S–CH₃) .
Advanced: How can researchers design assays to evaluate this compound’s inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) enzyme activity?
Answer:
PFOR inhibition is linked to antiparasitic activity. Experimental design includes:
- Enzyme kinetics : Measure NADH oxidation rates at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) with varying substrate (pyruvate) concentrations .
- IC₅₀ determination : Pre-incubate PFOR with compound (0.1–100 µM), then monitor activity loss. Nonlinear regression analysis (GraphPad Prism) calculates IC₅₀ .
- Control experiments : Compare with nitazoxanide (known PFOR inhibitor) to validate assay conditions .
Contradictions in reported IC₅₀ values may arise from enzyme source variations (e.g., Giardia vs. Trichomonas PFOR) .
Advanced: What strategies address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?
Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and NCI-60 panels for anticancer screening to ensure reproducibility .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing methylthio with trifluoromethoxy) to isolate biological targets .
- Off-target profiling : Employ kinase profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .
Basic: What computational methods predict this compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with PFOR (PDB: 1PFE) to simulate binding. Key interactions:
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Advanced: How can researchers optimize derivative synthesis for improved pharmacokinetics?
Answer:
- LogP optimization : Introduce polar groups (e.g., –OH or –NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5 for enhanced solubility .
- Metabolic stability : Replace methylthio with sulfoxide to slow CYP450-mediated oxidation .
- In vivo validation : Pharmacokinetic studies in rodent models (IV/PO dosing) to measure AUC and half-life .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
- Intermediate stability : Store pyrazole-ethylamine under argon at –20°C to prevent degradation .
- Yield improvement : Optimize stoichiometry (1.2:1 amine:acyl chloride ratio) and use flow chemistry for exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
